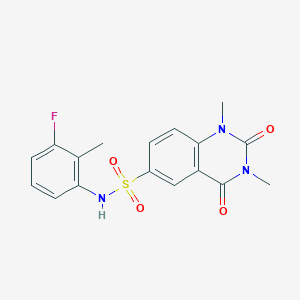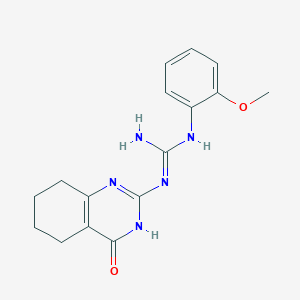![molecular formula C11H6N6O B11490333 2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one](/img/structure/B11490333.png)
2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10,11,12,13,14-hexazatetracyclo[87003,8011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product, with temperature, pressure, and solvent choice playing crucial roles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to purify and isolate the final product. Techniques such as recrystallization, chromatography, and distillation are commonly used to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and conjugated double bonds allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with multiple nitrogen atoms and conjugated double bonds, such as:
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
- 10-propyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-3,4-diol
Uniqueness
What sets 2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one apart is its specific arrangement of nitrogen atoms and double bonds, which confer unique chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H6N6O |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one |
InChI |
InChI=1S/C11H6N6O/c18-11-7-3-1-2-4-8(7)12-9-5-6-10-13-14-15-17(10)16(9)11/h1-6H |
InChI Key |
YEGYCTPHNUGESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC4=NN=NN43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490251.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490255.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11490260.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11490267.png)
![5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B11490275.png)

![2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B11490286.png)
![Ethyl 1-({2'-oxo-1',2',4,7-tetrahydrospiro[1,3-dioxepine-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11490288.png)

![2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11490290.png)
![4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide](/img/structure/B11490302.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11490306.png)
![methyl 4-{[({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B11490319.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11490324.png)
